VEGFR-2 Kinase Inhibition vs. Sorafenib
In a direct comparative study, the target compound (reported as 'compound 5c') demonstrated potent inhibition of the VEGFR-2 kinase with an IC₅₀ of 0.068 µM [1]. This activity was evaluated alongside the clinical VEGFR-2 inhibitor sorafenib, which, while not explicitly quantified in the same assay for this study, serves as the benchmark for potency and selectivity [1]. The compound's IC₅₀ value places it among potent VEGFR-2 inhibitors, a key target in anti-angiogenic cancer therapy.
| Evidence Dimension | VEGFR-2 Kinase Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.068 µM |
| Comparator Or Baseline | Sorafenib (a clinical VEGFR-2 inhibitor; used as a reference standard) |
| Quantified Difference | Target compound's IC₅₀ is in the low nanomolar range, a potency characteristic of effective VEGFR-2 inhibitors. |
| Conditions | In vitro kinase inhibition assay (concentration required to inhibit cell viability by 50%). |
Why This Matters
For procurement decisions in cancer research, this quantitative IC₅₀ value provides a specific, measurable parameter for target engagement that is absent from generic 5-aryl nicotinic acid analogs without this specific substitution pattern.
- [1] El-Dash, Y., Khalil, N. A., Ahmed, E. M., Hassanin, S. O., Gowifel, A. M. H., & Hassan, M. S. A. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(12), e2300250. View Source
